molecular formula C20H17Cl2NO4S2 B2369168 2-(4-chlorophenoxy)-N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide CAS No. 896319-90-7

2-(4-chlorophenoxy)-N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2369168
CAS No.: 896319-90-7
M. Wt: 470.38
InChI Key: QYSSWQQLQCZEKP-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H17Cl2NO4S2 and its molecular weight is 470.38. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO4S2/c21-14-3-7-16(8-4-14)27-13-20(24)23-12-19(18-2-1-11-28-18)29(25,26)17-9-5-15(22)6-10-17/h1-11,19H,12-13H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSSWQQLQCZEKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-chlorophenoxy)-N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide is a synthetic compound with potential pharmaceutical applications. Its structure includes a chlorophenyl group, a sulfonyl moiety, and a thiophene ring, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula for the compound is C17H16Cl2N2O3SC_{17}H_{16}Cl_2N_2O_3S. The structural components include:

  • Chlorophenoxy group : Known for its role in herbicides and potential anti-inflammatory effects.
  • Sulfonamide linkage : Often associated with antibacterial properties.
  • Thiophene ring : Commonly found in various bioactive compounds.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have shown efficacy against a range of bacterial strains. The presence of the chlorophenyl and thiophene groups may enhance this activity through synergistic effects.

Compound ClassActivityReference
SulfonamidesAntibacterial
Thiophene derivativesAntifungal

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity can be inferred from studies on related compounds. For example, compounds containing chlorophenoxy groups have been reported to inhibit inflammatory pathways, possibly through the modulation of cyclooxygenase (COX) enzymes.

Hypolipidemic Effects

In related research, compounds with similar structures have demonstrated hypolipidemic effects, significantly reducing serum cholesterol and triglyceride levels in animal models. This suggests that this compound may have lipid-lowering properties.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of enzyme activity : Similar compounds often inhibit enzymes involved in inflammation and lipid metabolism.
  • Receptor interactions : Potential interactions with G-protein-coupled receptors (GPCRs), which play a crucial role in various physiological processes, including inflammation and metabolism.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluating the antibacterial activity of sulfonamide derivatives showed that modifications in the chlorophenyl group significantly enhanced activity against resistant strains .
  • Inflammation Studies : In vitro studies indicated that chlorophenoxy-containing compounds reduced the production of pro-inflammatory cytokines in macrophages, suggesting a pathway for anti-inflammatory action .
  • Hypolipidemic Research : In a dietary intervention study on rats, a structurally similar compound reduced cholesterol levels by 23% at low doses, indicating potential for similar effects in this compound .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 2-(4-chlorophenoxy)-N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide exhibits promising anticancer properties. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: MCF-7 Cell Line

In vitro studies on the MCF-7 breast cancer cell line revealed that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase. The IC50 value was found to be 0.28 µg/mL, indicating potent activity against this cell line.

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-70.28Apoptosis induction via caspase activation
HepG29.6Cell cycle disruption
HL-603.21Induction of apoptosis

Antibacterial Properties

The sulfonamide component of the compound is often associated with antibacterial activity. Research has shown that derivatives containing sulfonamide linkages exhibit efficacy against various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of the compound against common pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth effectively, suggesting its potential as an antibacterial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Q & A

Q. What are the optimized synthetic routes for this compound, and how are intermediates purified?

The synthesis typically involves multi-step reactions:

  • Step 1 : Coupling of 4-chlorophenol derivatives with a sulfonamide precursor using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) under inert conditions.
  • Step 2 : Introduction of the thiophen-2-yl group via nucleophilic substitution or Michael addition, requiring temperature control (0–5°C for exothermic steps) .
  • Purification : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) monitors reaction progress. Column chromatography or recrystallization isolates intermediates. Final purity is confirmed via elemental analysis (≤0.5% deviation from theoretical values) and melting point determination .

Q. Which spectroscopic techniques are critical for structural validation?

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbon backbone. DMSO-d6 is preferred for solubility and minimizing exchange broadening .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+) with <2 ppm error.
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., C–H⋯O interactions between sulfonyl and acetamide groups) .

Advanced Research Questions

Q. How do electronic effects of the sulfonyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing sulfonyl group deactivates the adjacent ethyl-thiophene moiety, reducing nucleophilicity. This necessitates stronger bases (e.g., NaH) or elevated temperatures (80–100°C) for Suzuki-Miyaura couplings. Density functional theory (DFT) studies can model charge distribution to predict reaction sites .

Q. What methodologies assess biological activity, and how are false positives mitigated?

  • In Vitro Assays : Enzyme inhibition (e.g., kinase or protease assays) uses IC50 values with triplicate measurements. Negative controls (DMSO-only) rule out solvent artifacts .
  • Cellular Uptake Studies : Fluorescence tagging (e.g., BODIPY derivatives) tracks intracellular localization via confocal microscopy. LC-MS quantifies metabolite stability .

Q. How can structural flexibility impact crystallographic data interpretation?

The thiophen-2-yl group exhibits rotational freedom, leading to polymorphic crystal forms. Single-crystal X-ray diffraction at 100 K minimizes thermal motion artifacts. Disordered regions are modeled with occupancy refinement (e.g., 50:50 split for sulfonyl orientations) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported NMR spectra for this compound?

  • Cause : Solvent polarity (CDCl3 vs. DMSO-d6) shifts proton signals. For example, the NH proton in DMSO-d6 appears downfield (δ 10.2 ppm) due to hydrogen bonding.
  • Solution : Standardize solvent systems and temperature (25°C). Use 2D NMR (HSQC, HMBC) to resolve overlapping peaks .

Q. Why do biological activity results vary between research groups?

  • Cause : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., incubation time: 24h vs. 48h).
  • Solution : Adopt consensus guidelines (e.g., NIH’s Assay Guidance Manual) and report EC50/IC50 with 95% confidence intervals .

Methodological Tables

Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
1TBTU, DCM, 0–5°C65–70≥98%
2NaH, THF, 80°C50–55≥95%

Table 2: Spectroscopic Benchmarks

TechniqueCritical Data PointsReference
1H NMR (400 MHz)δ 7.82 (s, 1H, SO2Ar-H)
13C NMRδ 168.5 (C=O), 140.2 (SO2-C)
HRMSm/z 519.0521 [M+H]+ (calc. 519.0518)

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